MI-2-2 is a small molecule inhibitor that disrupts the interaction between menin and mixed lineage leukemia (MLL) proteins. [] It is a promising candidate for the development of novel therapeutic agents for MLL-mediated leukemia. [] MLL fusion proteins are oncogenic drivers in acute leukemias, and menin is a crucial cofactor for their activity. [] By inhibiting the menin-MLL interaction, MI-2-2 aims to reverse the oncogenic activity of MLL fusion proteins. []
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core structure, which is significant for its biological activity and interaction with various biological pathways. Its molecular formula is C17H20F3N5S2, and it has been explored as a potential drug candidate due to its intricate structure and biological properties .
The compound is classified under heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom. It falls within the category of thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities. The synthesis and characterization of this compound have been documented in various scientific publications, including studies on its synthesis methods and biological activity .
The synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine typically involves several steps:
These synthetic pathways highlight the complexity involved in producing this compound and emphasize the need for careful optimization to maximize yield and purity.
The molecular structure of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can be represented by its InChI key: InChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3
.
The compound's structural features include:
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions:
These reactions illustrate the compound's versatility in synthetic chemistry.
The mechanism of action for 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine involves its interaction with specific biological targets. It has shown potential in inhibiting kinase enzymes related to cancer pathways. The binding affinity and biological activity can be influenced by the structural modifications present in the compound. For instance, derivatives with substitutions at position 4 of the thienopyrimidine core exhibit significant kinase inhibition activities ranging from 79% to 81% .
The compound has a complex structure that contributes to its physical properties:
It exhibits characteristics typical of thieno[2,3-d]pyrimidines:
The chemical stability and reactivity are crucial for its application in medicinal chemistry and materials science.
The potential applications of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine are diverse:
This chemically complex agent features a molecular formula of C₁₇H₂₀F₃N₅S₂ and a precise molecular mass of 415.50 g/mol [3] [7]. It carries the CAS registry identifier 1454920-20-7, serving as its unique chemical fingerprint in global databases [3] [6]. The compound is scientifically designated as 4-(4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine, though it is operationally recognized in biomedical research as MI-2-2 [5] [8]. Structurally, it integrates a thieno[2,3-d]pyrimidine scaffold linked to a piperazine-substituted dihydrothiazole unit, creating a conformationally constrained architecture [1] [4]. Its primary scientific significance lies in its potent and selective disruption of the menin-MLL protein interaction, a critical oncogenic driver in certain genetically defined leukemia subtypes [5] [8]. This targeted mechanism positions MI-2-2 as both a valuable molecular probe and a promising chemotherapeutic candidate.
Table 1: Fundamental Molecular Properties of MI-2-2
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₀F₃N₅S₂ | [3] [4] |
Molecular Weight | 415.50 g/mol | [3] [7] |
CAS Registry Number | 1454920-20-7 | [3] [6] |
IUPAC Name | 4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | [4] |
Canonical SMILES | CC1(C)CN=C(S1)N1CCN(CC1)C1=NC=NC2=C1SC(=C2)CC(F)(F)F | [4] |
Storage Conditions | -20°C, dark, inert atmosphere | [3] |
The compound's architecture embodies strategic medicinal chemistry principles targeting protein-protein interaction disruption:
Thieno[2,3-d]pyrimidine Core: This electron-deficient heterocyclic system serves as a planar bioisostere for purine bases, facilitating deep penetration into the menin binding pocket. Its inherent rigidity provides conformational stability while allowing π-stacking interactions with aromatic residues in the MLL binding site [4] [7].
Piperazine Linker: The flexible piperazine spacer between core heterocycles provides critical torsional freedom, enabling optimal positioning of the dihydrothiazole moiety within the hydrophobic subpocket of menin. Its basic nitrogen may form salt bridges with acidic residues (Asp, Glu) at the interaction interface [1] [8].
5,5-Dimethyl-4,5-dihydrothiazole: This saturated thiazoline ring introduces steric bulk through its geminal dimethyl groups, enforcing a specific puckered conformation that complements the menin surface topology. The thiourea-like segment (N=C-S) may act as a hydrogen bond acceptor, enhancing binding specificity [3] [5].
2,2,2-Trifluoroethyl Sidechain: Positioned on the thienopyrimidine core, this strongly electron-withdrawing group modulates electron distribution across the ring system. The trifluoroethyl moiety provides exceptional hydrophobic character and metabolic stability due to C-F bond strength, while its size fills a defined cleft in the target protein [4] [8].
The integration of these diverse pharmacophoric elements creates a synergistic binding profile, with each domain addressing complementary regions of the menin interaction surface. This multi-point recognition strategy achieves both high affinity (KD = 22 nM) and selectivity for menin over unrelated epigenetic targets [5] [8].
Thieno[2,3-d]pyrimidines represent a privileged scaffold in targeted oncology therapeutics, with distinct advantages:
Bioisosteric Properties: As purine analogs, they readily interact with ATP-binding sites and nucleotide recognition domains while exhibiting superior metabolic stability compared to purine-based compounds. Their planar structure enables intercalation and stacking within hydrophobic protein clefts [4] [7].
Electron-Deficient Character: The fused thiophene-pyrimidine system creates an electron-poor surface that facilitates charge-transfer interactions with electron-rich protein residues (tyrosine, tryptophan). This character can be modulated through substitutions at the 4- and 6-positions [3] [4].
Piperazine Integration Rationale: Piperazine remains among the most frequently incorporated heterocycles in CNS-active and anticancer drugs due to its favorable physicochemical profile. It significantly enhances aqueous solubility of lipophilic scaffolds through its basic nitrogen (pKa ~9.8), which can be protonated under physiological conditions. Its conformational flexibility enables optimal vectoring of attached pharmacophores within complex binding sites [1] [8].
Dihydrothiazole Contributions: 4,5-Dihydrothiazoles (thiazolines) offer distinct advantages over aromatic thiazoles in metabolic stability and conformational restriction. Their non-aromatic character reduces susceptibility to CYP450-mediated oxidation while maintaining hydrogen-bonding capability at the imino nitrogen [3] [5].
Table 2: Global Commercial Sources for Research-Grade Compound
Supplier | Location | Purity | Packaging Options | Special Notes | |
---|---|---|---|---|---|
BLDPHARM | Global | Not specified | Various sizes | Cold-chain shipping | [3] |
AiFChem | China | 99% | 5mg-250mg | Research use only | [4] |
Vickie Biological Technology | China | ≥98% | 20mg units | Specialized in rare compounds | [6] [7] |
Shanghai Louan Biotechnology | China | 98% (HPLC) | 5mg-5g | Year-end promotions available | [6] [7] |
Calbiochem (Merck Millipore) | United States | Not specified | 10mg glass bottles | Includes analytical documentation | [5] [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7